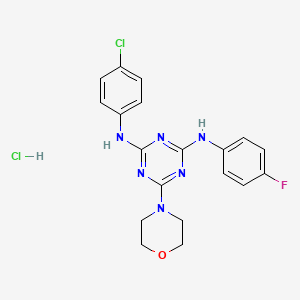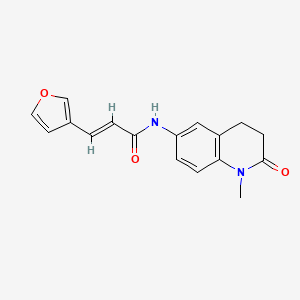![molecular formula C24H26N4O2 B6507032 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide CAS No. 941945-87-5](/img/structure/B6507032.png)
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a less common but still important feature in some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and pyridazine rings, as well as the phenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the morpholine, pyridazine, and phenyl groups. For example, the nitrogen in the morpholine ring could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups. For example, the presence of the morpholine ring might make it more soluble in water compared to compounds with similar molecular weights .Aplicaciones Científicas De Investigación
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that this compound is a potent and selective inhibitor of the enzyme serine/threonine-specific protein kinase (PKN). In vivo studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-cancer, and anti-neurodegenerative effects. In addition, this compound has been found to possess anti-fungal, anti-bacterial, and anti-viral activity.
Mecanismo De Acción
The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is not fully understood, but it is thought to involve inhibition of the enzyme serine/threonine-specific protein kinase (PKN). PKN is a key enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, apoptosis, and gene expression. This compound is thought to bind to the active site of PKN and inhibit its activity, resulting in the inhibition of these processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of PKN and modulate the expression of a variety of genes involved in cell proliferation, apoptosis, and gene expression. In vivo studies have demonstrated that this compound can reduce inflammation, oxidative stress, and cell death, as well as reduce tumor growth. In addition, this compound has been found to have anti-fungal, anti-bacterial, and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide in laboratory experiments include its potency, selectivity, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize and is generally well-tolerated by cells in culture. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the molecule in different experimental settings.
Direcciones Futuras
The potential applications of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide are numerous and varied. Further research is needed to understand the molecular mechanism of action of this compound and to identify the specific pathways and processes that are affected by the molecule. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and conditions. Finally, future studies should explore the potential synergistic effects of combining this compound with other therapeutic agents.
Métodos De Síntesis
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been synthesized using a variety of methods, including a combination of organic synthesis and chemical synthesis. The most common synthesis method is a two-step reaction involving the condensation of morpholine and pyridazin-3-yl phenyl with 2-phenylbutanamide to form this compound. This reaction is conducted in the presence of a base, such as sodium hydroxide, and is followed by purification of the product.
Propiedades
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-6-4-3-5-7-18)24(29)25-20-10-8-19(9-11-20)22-12-13-23(27-26-22)28-14-16-30-17-15-28/h3-13,21H,2,14-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFALFSTWQYRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6506950.png)
![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea](/img/structure/B6506961.png)

![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)